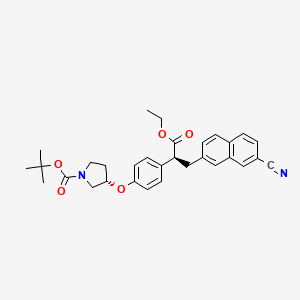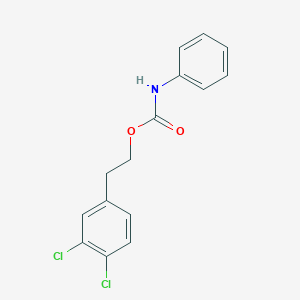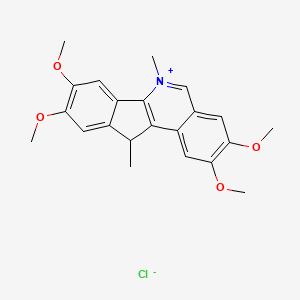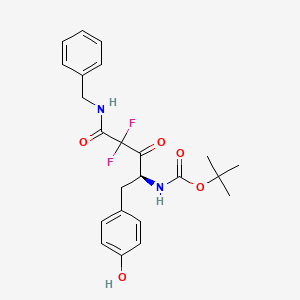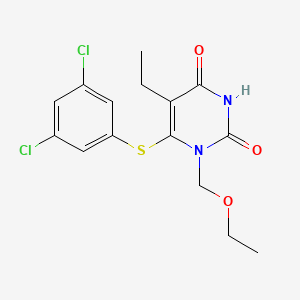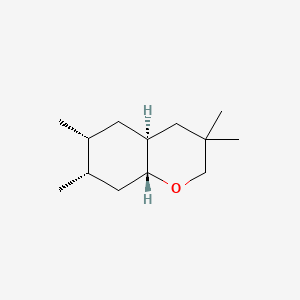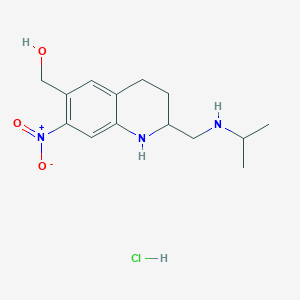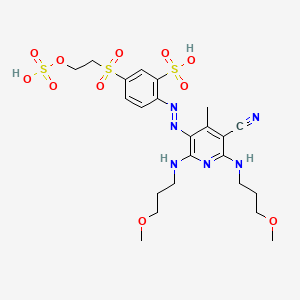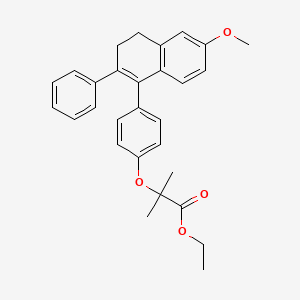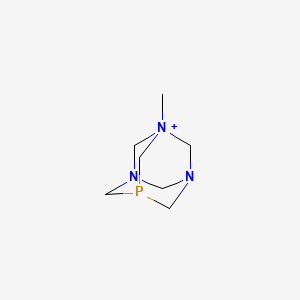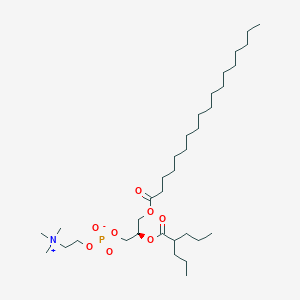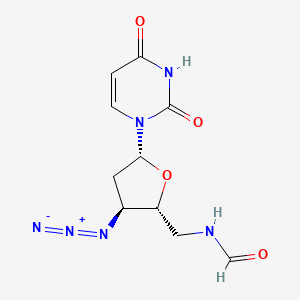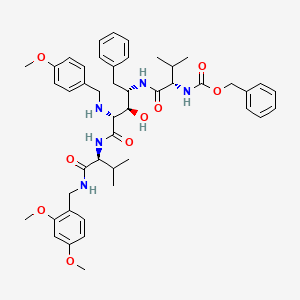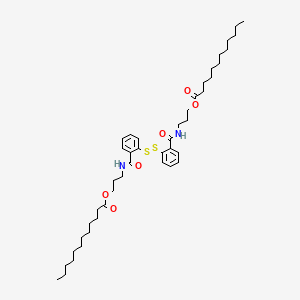
3-((2-((2-(N-(3-Dodecanoyloxypropyl)carbamoyl)phenyl)disulfanyl)phenyl)carbonylamino)propyl dodecanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-((2-((2-(N-(3-Dodecanoyloxypropyl)carbamoyl)phenyl)disulfanyl)phenyl)carbonylamino)propyl dodecanoate is a complex organic compound characterized by its unique structure, which includes multiple functional groups such as carbamoyl, disulfanyl, and dodecanoate moieties
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-((2-((2-(N-(3-Dodecanoyloxypropyl)carbamoyl)phenyl)disulfanyl)phenyl)carbonylamino)propyl dodecanoate typically involves multi-step organic reactions. The process begins with the preparation of intermediate compounds, which are then coupled through various chemical reactions. Common synthetic routes include:
Formation of the Carbamoyl Intermediate: This step involves the reaction of dodecanoic acid with a suitable amine to form the carbamoyl intermediate.
Disulfide Bond Formation:
Final Coupling Reaction: The final step involves the coupling of the carbamoyl intermediate with the disulfanyl intermediate under specific reaction conditions, such as the presence of a coupling agent and a suitable solvent.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, often utilizing automated reactors and continuous flow systems to ensure consistent product quality.
Analyse Des Réactions Chimiques
Types of Reactions
3-((2-((2-(N-(3-Dodecanoyloxypropyl)carbamoyl)phenyl)disulfanyl)phenyl)carbonylamino)propyl dodecanoate undergoes various chemical reactions, including:
Oxidation: The disulfanyl group can be oxidized to form sulfonyl derivatives.
Reduction: The compound can be reduced to break the disulfide bond, yielding thiol-containing products.
Substitution: The carbamoyl and dodecanoate groups can undergo substitution reactions with suitable nucleophiles.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Dithiothreitol, sodium borohydride.
Solvents: Dichloromethane, ethanol, water.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonyl derivatives, while reduction can produce thiol-containing compounds.
Applications De Recherche Scientifique
3-((2-((2-(N-(3-Dodecanoyloxypropyl)carbamoyl)phenyl)disulfanyl)phenyl)carbonylamino)propyl dodecanoate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique functional groups.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials and coatings.
Mécanisme D'action
The mechanism of action of 3-((2-((2-(N-(3-Dodecanoyloxypropyl)carbamoyl)phenyl)disulfanyl)phenyl)carbonylamino)propyl dodecanoate involves its interaction with specific molecular targets. The disulfanyl group can form disulfide bonds with thiol-containing proteins, potentially altering their function. The carbamoyl and dodecanoate groups may also interact with cellular membranes, affecting membrane integrity and function.
Comparaison Avec Des Composés Similaires
Similar Compounds
3-((2-((2-(N-(3-Icosanoyloxypropyl)carbamoyl)phenyl)disulfanyl)phenyl)carbonylamino)propyl icosanoate: Similar structure but with longer alkyl chains.
Phenylboronic Acid Derivatives: Share some functional groups but differ in overall structure and reactivity.
Uniqueness
3-((2-((2-(N-(3-Dodecanoyloxypropyl)carbamoyl)phenyl)disulfanyl)phenyl)carbonylamino)propyl dodecanoate is unique due to its combination of functional groups, which confer specific chemical reactivity and biological activity
Propriétés
Numéro CAS |
78010-15-8 |
|---|---|
Formule moléculaire |
C44H68N2O6S2 |
Poids moléculaire |
785.2 g/mol |
Nom IUPAC |
3-[[2-[[2-(3-dodecanoyloxypropylcarbamoyl)phenyl]disulfanyl]benzoyl]amino]propyl dodecanoate |
InChI |
InChI=1S/C44H68N2O6S2/c1-3-5-7-9-11-13-15-17-19-31-41(47)51-35-25-33-45-43(49)37-27-21-23-29-39(37)53-54-40-30-24-22-28-38(40)44(50)46-34-26-36-52-42(48)32-20-18-16-14-12-10-8-6-4-2/h21-24,27-30H,3-20,25-26,31-36H2,1-2H3,(H,45,49)(H,46,50) |
Clé InChI |
WVLKLDDNKYBOEK-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCCC(=O)OCCCNC(=O)C1=CC=CC=C1SSC2=CC=CC=C2C(=O)NCCCOC(=O)CCCCCCCCCCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


